molecular formula C16H16ClN5O2 B6532965 N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide CAS No. 1040663-44-2

N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide

Cat. No.: B6532965
CAS No.: 1040663-44-2
M. Wt: 345.78 g/mol
InChI Key: CYTNFKUKNMXYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide is a complex organic compound belonging to the class of triazolo[4,3-b]pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base or acid catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and cost-effectiveness. Purification techniques, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable for various industrial processes.

Mechanism of Action

The mechanism by which N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide

  • N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-4-ethoxybenzamide

Uniqueness: N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework allows for distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-2-14(23)18-9-10-24-15-8-7-13-19-20-16(22(13)21-15)11-5-3-4-6-12(11)17/h3-8H,2,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTNFKUKNMXYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.